molecular formula C14H13NO6S2 B12200111 N-(1,3-benzodioxol-5-yl)-3-(methylsulfonyl)benzenesulfonamide

N-(1,3-benzodioxol-5-yl)-3-(methylsulfonyl)benzenesulfonamide

Cat. No.: B12200111
M. Wt: 355.4 g/mol
InChI Key: KRBCHOPTHUGVJR-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-3-(methylsulfonyl)benzenesulfonamide is a complex organic compound characterized by the presence of a benzodioxole ring and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-3-(methylsulfonyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the sulfonation of a benzodioxole derivative followed by the introduction of a sulfonamide group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled. The use of automated systems for monitoring temperature, pressure, and pH levels is crucial to maintain consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-3-(methylsulfonyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce sulfonamide derivatives with altered functional groups.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-3-(methylsulfonyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-3-(methylsulfonyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-2,5-dimethylbenzamide
  • N-(1,3-benzodioxol-5-yl)-4-methylbenzenesulfonamide

Uniqueness

N-(1,3-benzodioxol-5-yl)-3-(methylsulfonyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H13NO6S2

Molecular Weight

355.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-methylsulfonylbenzenesulfonamide

InChI

InChI=1S/C14H13NO6S2/c1-22(16,17)11-3-2-4-12(8-11)23(18,19)15-10-5-6-13-14(7-10)21-9-20-13/h2-8,15H,9H2,1H3

InChI Key

KRBCHOPTHUGVJR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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